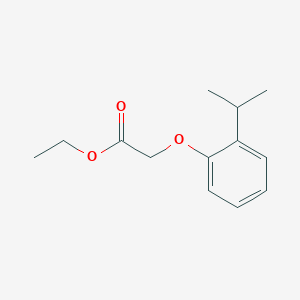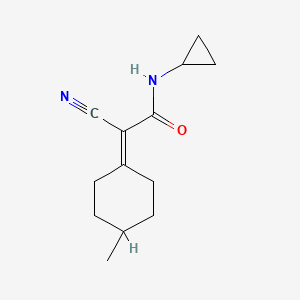
2-cyano-N-cyclopropyl-2-(4-methylcyclohexylidene)acetamide
Overview
Description
2-cyano-N-cyclopropyl-2-(4-methylcyclohexylidene)acetamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a member of the class of compounds known as cyclohexylideneacetamides, which have been shown to possess a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of 2-cyano-N-cyclopropyl-2-(4-methylcyclohexylidene)acetamide is not fully understood. However, it has been proposed that this compound may act by modulating the activity of ion channels in the brain, which are involved in the regulation of neuronal excitability. Additionally, this compound has been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that 2-cyano-N-cyclopropyl-2-(4-methylcyclohexylidene)acetamide has a number of biochemical and physiological effects. For example, this compound has been shown to decrease the frequency and duration of seizures in animal models of epilepsy. Additionally, this compound has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-cyano-N-cyclopropyl-2-(4-methylcyclohexylidene)acetamide is its potent biological activity, which makes it a valuable tool for studying various physiological and pathological processes. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are a number of future directions for research on 2-cyano-N-cyclopropyl-2-(4-methylcyclohexylidene)acetamide. One area of focus is the development of more efficient synthesis methods that can yield the compound in higher yields and with greater purity. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify potential targets for therapeutic intervention. Finally, there is a need for more studies to evaluate the safety and efficacy of this compound in animal models and human clinical trials.
Scientific Research Applications
2-cyano-N-cyclopropyl-2-(4-methylcyclohexylidene)acetamide has been studied extensively for its potential applications in various fields of research. In the field of medicinal chemistry, this compound has been shown to possess potent anticonvulsant activity and has been investigated as a potential treatment for epilepsy. Additionally, this compound has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
properties
IUPAC Name |
2-cyano-N-cyclopropyl-2-(4-methylcyclohexylidene)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-9-2-4-10(5-3-9)12(8-14)13(16)15-11-6-7-11/h9,11H,2-7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJPWKPGISKYOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=C(C#N)C(=O)NC2CC2)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-cyclopropyl-2-(4-methylcyclohexylidene)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



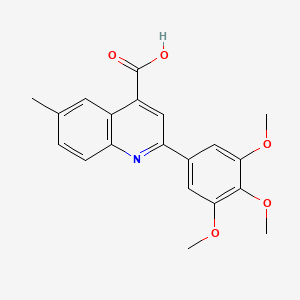


![1-[(4-isopropylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3748965.png)

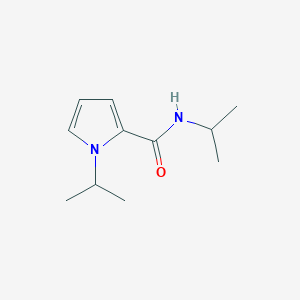
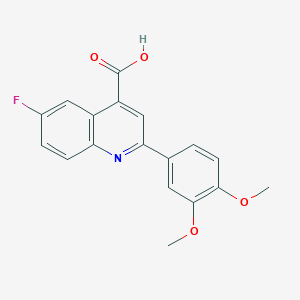
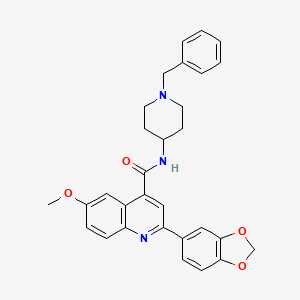
![6-benzyl-3-[2-(1-cyclohexen-1-yl)ethyl]-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3749009.png)
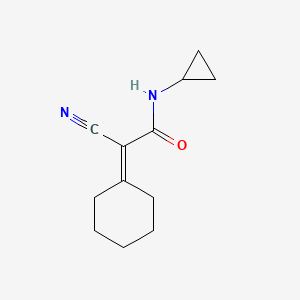

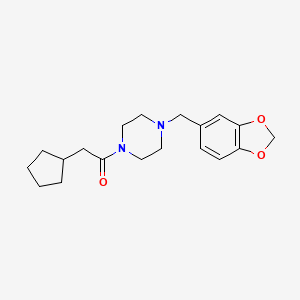
![2-[4-(2-methylbenzoyl)-1-piperazinyl]-4,6-di-1-pyrrolidinyl-1,3,5-triazine](/img/structure/B3749035.png)
